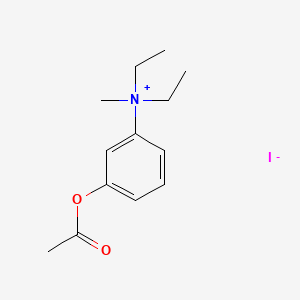
Trifluorosilylcobalt tetracarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluorosilylcobalt tetracarbonyl is an organometallic compound with the chemical formula C₄CoF₃O₄Si. It is a member of the transition metal carbonyl family, characterized by the presence of carbonyl (CO) ligands attached to a central metal atom. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluorosilylcobalt tetracarbonyl can be synthesized through the reaction of cobalt carbonyl complexes with trifluorosilane. The typical reaction involves the use of cobalt tetracarbonyl as a starting material, which reacts with trifluorosilane under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production would also focus on ensuring safety and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluorosilylcobalt tetracarbonyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and mild heating.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt species.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Trifluorosilylcobalt tetracarbonyl has several applications in scientific research:
Biology: Its potential use in biological systems is being explored, particularly in the study of metal-carbonyl interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the field of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which trifluorosilylcobalt tetracarbonyl exerts its effects involves the coordination of the carbonyl ligands to the central cobalt atom. This coordination creates a stable complex that can undergo various chemical transformations. The molecular targets and pathways involved include interactions with other metal centers, ligands, and substrates in catalytic cycles .
Comparaison Avec Des Composés Similaires
- Trichlorosilylcobalt tetracarbonyl
- Trimethylsilylcobalt tetracarbonyl
- Cobalt tetracarbonyl
Comparison: Trifluorosilylcobalt tetracarbonyl is unique due to the presence of the trifluorosilyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness influences its reactivity, stability, and applications in various fields .
Propriétés
Numéro CAS |
15693-79-5 |
|---|---|
Formule moléculaire |
C4CoF3O4Si |
Poids moléculaire |
256.05 g/mol |
InChI |
InChI=1S/4CO.Co.F3Si/c4*1-2;;1-4(2)3 |
Clé InChI |
CZSILKLDMPCKGR-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].F[Si](F)F.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


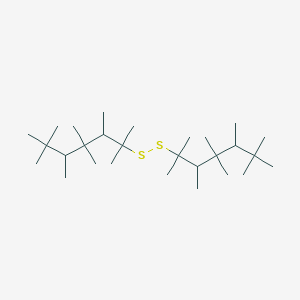

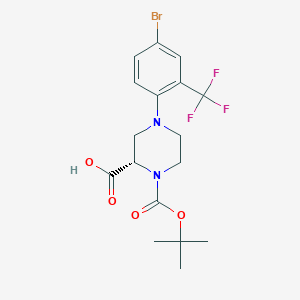
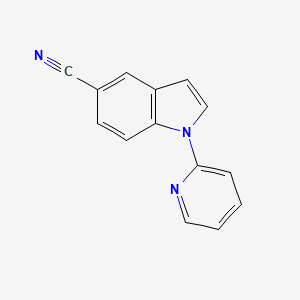
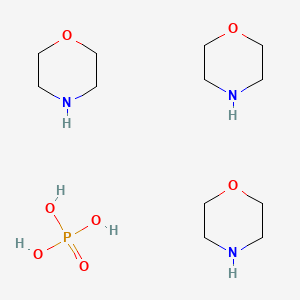


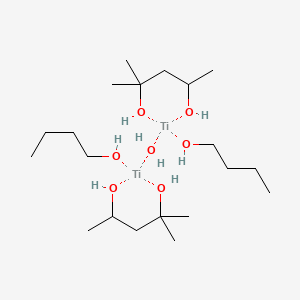
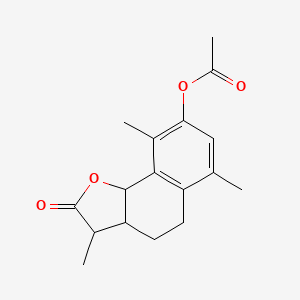
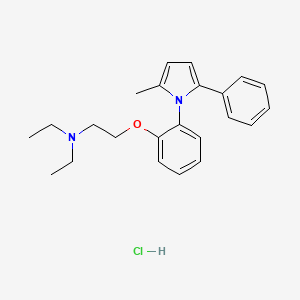
![4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
